HexylHIBO
HexylHIBO
Group I mGlu receptor antagonist (Ki values are 140 and 110 μM at mGlu1a and mGlu5a receptors respectively). Decreases sEPSCs in rat pyramidal neurons in vitro.
Brand Name:
Vulcanchem
CAS No.:
334887-43-3
VCID:
VC0004400
InChI:
InChI=1S/C12H20N2O4/c1-2-3-4-5-6-8-10(18-14-11(8)15)7-9(13)12(16)17/h9H,2-7,13H2,1H3,(H,14,15)(H,16,17)
SMILES:
CCCCCCC1=C(ONC1=O)CC(C(=O)O)N
Molecular Formula:
C12H20N2O4
Molecular Weight:
256.3 g/mol
HexylHIBO
CAS No.: 334887-43-3
Inhibitors
VCID: VC0004400
Molecular Formula: C12H20N2O4
Molecular Weight: 256.3 g/mol
CAS No. | 334887-43-3 |
---|---|
Product Name | HexylHIBO |
Molecular Formula | C12H20N2O4 |
Molecular Weight | 256.3 g/mol |
IUPAC Name | 2-amino-3-(4-hexyl-3-oxo-1,2-oxazol-5-yl)propanoic acid |
Standard InChI | InChI=1S/C12H20N2O4/c1-2-3-4-5-6-8-10(18-14-11(8)15)7-9(13)12(16)17/h9H,2-7,13H2,1H3,(H,14,15)(H,16,17) |
Standard InChIKey | OKJBLHIYOWSQDJ-UHFFFAOYSA-N |
SMILES | CCCCCCC1=C(ONC1=O)CC(C(=O)O)N |
Canonical SMILES | CCCCCCC1=C(ONC1=O)CC(C(=O)O)N |
Description | Group I mGlu receptor antagonist (Ki values are 140 and 110 μM at mGlu1a and mGlu5a receptors respectively). Decreases sEPSCs in rat pyramidal neurons in vitro. |
Synonyms | Alternative Name: Hexylhomoibotenic acid |
PubChem Compound | 3984764 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume